3,4-dimethoxy-N,N,alpha-trimethyl-benzeneethanamine, monohydrochloride
Overview
Description
N,N-dimethyl-3,4-DMA (hydrochloride) is a chemical compound categorized as an amphetamine. It is also known by its formal name, 3,4-dimethoxy-N,N,α-trimethyl-benzeneethanamine, monohydrochloride. This compound is primarily used as an analytical reference standard in forensic chemistry and toxicology .
Scientific Research Applications
N,N-dimethyl-3,4-DMA (hydrochloride) has several scientific research applications:
Chemistry: Used as an analytical reference standard in mass spectrometry and other analytical techniques.
Biology: Studied for its potential effects on biological systems, particularly in the context of neurotransmitter activity.
Medicine: Investigated for its potential therapeutic effects and as a model compound for studying amphetamine-like substances.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Many phenethylamine derivatives interact with neurotransmitter systems in the brain, but without specific studies or data on this particular compound, it’s difficult to predict its mechanism of action .
Future Directions
Future research on this compound could involve studying its synthesis, properties, and potential applications. This could include investigating its interactions with biological systems, exploring its potential uses in medicine or industry, and developing methods to synthesize it more efficiently or with fewer byproducts .
Biochemical Analysis
Biochemical Properties
3,4-dimethoxy-N,N,alpha-trimethyl-benzeneethanamine, monohydrochloride plays a significant role in biochemical reactions, particularly those involving neurotransmitter systems. It interacts with enzymes such as monoamine oxidase and catechol-O-methyltransferase, which are involved in the metabolism of neurotransmitters like dopamine, norepinephrine, and serotonin. The compound’s interaction with these enzymes can lead to altered levels of these neurotransmitters in the brain, affecting mood, cognition, and behavior .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In neuronal cells, it influences cell signaling pathways by modulating the release and reuptake of neurotransmitters. This modulation can impact gene expression and cellular metabolism, leading to changes in cell function. For example, the compound can enhance the release of dopamine, which in turn activates dopamine receptors and triggers downstream signaling cascades.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to monoamine transporters, inhibiting the reuptake of neurotransmitters such as dopamine and serotonin. This inhibition increases the concentration of these neurotransmitters in the synaptic cleft, enhancing their signaling. Additionally, the compound can inhibit monoamine oxidase, preventing the breakdown of neurotransmitters and further increasing their levels .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard storage conditions, but it can degrade when exposed to light and heat. Long-term studies have shown that prolonged exposure to the compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance cognitive function and mood by increasing neurotransmitter levels. At high doses, it can cause toxic effects, including neurotoxicity and behavioral changes. Threshold effects have been observed, where a certain dosage level must be reached before significant effects are seen .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily by the liver, where it undergoes demethylation and oxidation. Enzymes such as cytochrome P450 play a crucial role in its metabolism. The compound’s metabolites can also interact with various biochemical pathways, affecting metabolic flux and metabolite levels .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through several mechanisms. It can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system. Transporters such as the dopamine transporter and serotonin transporter facilitate its movement across cell membranes. The compound can accumulate in specific tissues, influencing its localization and activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-3,4-DMA (hydrochloride) involves the alkylation of 3,4-dimethoxyphenethylamine with dimethyl sulfate or methyl iodide under basic conditions. The reaction typically occurs in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production methods for N,N-dimethyl-3,4-DMA (hydrochloride) are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same alkylation reaction, but with optimized reaction conditions to ensure high yield and purity. The product is then crystallized and purified to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-3,4-DMA (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its primary amine form.
Substitution: N,N-dimethyl-3,4-DMA (hydrochloride) can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Primary amines.
Substitution: Various substituted amines depending on the nucleophile used.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyamphetamine (3,4-DMA): Similar structure but lacks the N,N-dimethyl substitution.
N-(1,4-dimethylpentyl)-3,4-DMA (hydrochloride): Another amphetamine derivative with a different alkyl substitution.
Uniqueness
N,N-dimethyl-3,4-DMA (hydrochloride) is unique due to its specific N,N-dimethyl substitution, which influences its pharmacological properties and reactivity. This substitution makes it a valuable compound for studying the effects of structural modifications on amphetamine-like substances .
Properties
IUPAC Name |
1-(3,4-dimethoxyphenyl)-N,N-dimethylpropan-2-amine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO2.ClH/c1-10(14(2)3)8-11-6-7-12(15-4)13(9-11)16-5;/h6-7,9-10H,8H2,1-5H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMHCTXAFXBGENV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=C(C=C1)OC)OC)N(C)C.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701346014 | |
Record name | 1-(3,4-Dimethoxyphenyl)-N,N-dimethylpropan-2-amine hydrochloride (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701346014 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.77 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70932-19-3 | |
Record name | 3,4-Dimethoxydimethylamphetamine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070932193 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(3,4-Dimethoxyphenyl)-N,N-dimethylpropan-2-amine hydrochloride (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701346014 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4-DIMETHOXYDIMETHYLAMPHETAMINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5336FH8ZEY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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